molecular formula C7H9F3N2O4 B6249204 methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid CAS No. 2649076-00-4

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid

Cat. No. B6249204
CAS RN: 2649076-00-4
M. Wt: 242.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid (MPC-TFA) is a useful chemical compound that is used in a variety of scientific research applications. It is a commonly used chemical in the synthesis of drugs, biochemicals, and other compounds. It has a variety of uses due to its unique properties, such as its high solubility in water and its ability to form stable complexes with other compounds. MPC-TFA has been used in a number of scientific fields, including biochemistry, pharmacology, and chemistry.

Scientific Research Applications

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid has a wide range of applications in scientific research. It is used in the synthesis of drugs, biochemicals, and other compounds. It is also used in the synthesis of peptides, proteins, and other biomolecules. methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid is also used in the study of enzyme kinetics and in the study of receptor-ligand interactions. It is also used in the study of DNA and RNA structure and function.

Mechanism of Action

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid acts as a chelating agent, forming complexes with other molecules. It binds to metal ions and other molecules, forming stable complexes. This allows it to act as a catalyst in various biochemical reactions. It also has a stabilizing effect on proteins, allowing them to maintain their structure and function.
Biochemical and Physiological Effects
methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid has a variety of biochemical and physiological effects. It can act as a catalyst in various biochemical reactions, such as those involving enzymes and proteins. It can also act as a chelating agent, forming complexes with other molecules. It can also affect the structure and function of DNA and RNA.

Advantages and Limitations for Lab Experiments

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid has a number of advantages for lab experiments. It is a relatively inexpensive chemical, and it is relatively stable in aqueous solutions. It is also soluble in a wide range of solvents, making it easy to use in a variety of lab experiments. However, it is not suitable for use in high-temperature experiments, as it is not very stable at high temperatures.

Future Directions

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid has a wide range of potential future applications in scientific research. It could be used in the development of new drugs and biochemicals, as well as in the study of enzyme kinetics and receptor-ligand interactions. It could also be used in the study of DNA and RNA structure and function. Additionally, it could be used in the development of new catalysts for biochemical reactions. Finally, it could be used in the development of new materials, such as nanomaterials.

Synthesis Methods

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid is synthesized by reacting trifluoroacetic acid with methyl 4,5-dihydro-1H-pyrazole-5-carboxylate in an aqueous solution. The reaction is typically carried out at a temperature of 25-50°C. The reaction is exothermic, and the reaction time is typically short, ranging from 10-20 minutes. The reaction yields a white solid product that is soluble in aqueous solutions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid involves the reaction of 4,5-dihydro-1H-pyrazole-5-carboxylic acid with methyl trifluoroacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product.", "Starting Materials": [ "4,5-dihydro-1H-pyrazole-5-carboxylic acid", "methyl trifluoroacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, dissolve 4,5-dihydro-1H-pyrazole-5-carboxylic acid (1 equiv) and DCC (1.2 equiv) in anhydrous dichloromethane.", "Step 2: Add DMAP (0.1 equiv) to the reaction mixture and stir for 10 minutes.", "Step 3: Slowly add methyl trifluoroacetate (1.2 equiv) to the reaction mixture while stirring at room temperature.", "Step 4: Stir the reaction mixture for 24 hours at room temperature.", "Step 5: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in trifluoroacetic acid and stir for 2 hours at room temperature.", "Step 8: Concentrate the reaction mixture under reduced pressure to obtain the final product, methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid." ] }

CAS RN

2649076-00-4

Product Name

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid

Molecular Formula

C7H9F3N2O4

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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